molecular formula C22H28N2O4S B4843971 N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

Cat. No. B4843971
M. Wt: 416.5 g/mol
InChI Key: PQAYSBZPAHXYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as compound A, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the glucocorticoid receptor (GR), which plays a crucial role in regulating the body's response to stress and inflammation.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide involves its ability to bind to the GR and block its activation by glucocorticoid hormones. This results in the inhibition of GR-mediated transcriptional activity, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide depend on the specific system being studied. However, some general effects of GR antagonism include the inhibition of inflammation, the modulation of glucose metabolism, and the regulation of immune function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide in lab experiments is its selectivity for the GR. This allows researchers to specifically target the GR signaling pathway without affecting other pathways that may be involved in the same physiological process. However, a limitation of this N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is that it may not accurately reflect the effects of endogenous glucocorticoids, which can have more complex and nuanced effects on physiological processes.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide. One possible direction is to investigate its effects on specific physiological processes, such as glucose metabolism or immune function, in more detail. Another direction is to develop more selective and potent GR antagonists that can be used in vivo and in clinical settings. Additionally, the use of N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide in combination with other N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamides or therapies may provide new insights into the complex interplay between different signaling pathways in the body.
Conclusion
In conclusion, N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is a valuable tool for studying the role of the GR in various physiological processes. Its selective antagonism of the GR allows for specific targeting of this pathway, and its use in scientific research has already provided valuable insights into the effects of GR signaling on inflammation, glucose metabolism, and immune function. While there are limitations to its use, the future directions for the study of N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide are promising and may lead to new discoveries in the field of glucocorticoid signaling.

Scientific Research Applications

N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been used extensively in scientific research to investigate the role of the GR in various physiological processes. This N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to be a potent and selective antagonist of the GR, which makes it a valuable tool for studying the effects of GR signaling in vivo and in vitro.

properties

IUPAC Name

N-cyclohexyl-2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16-8-10-19(11-9-16)24-29(26,27)20-12-13-21(17(2)14-20)28-15-22(25)23-18-6-4-3-5-7-18/h8-14,18,24H,3-7,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAYSBZPAHXYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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